6-Fluoro-2-((4-iodobenzo[d][1,3]dioxol-5-yl)methyl)-1-(3-(isopropylamino)propyl)-1H-imidazo[4,5-c]pyridin-4-amine
Description
This compound features a polycyclic heteroaromatic core (imidazo[4,5-c]pyridine) substituted with:
- Fluorine at position 6, enhancing electron-withdrawing properties and metabolic stability.
- A 3-(isopropylamino)propyl chain at position 1, contributing to solubility and target binding via amine functionality.
The iodine atom on the benzodioxole ring and the fluorine on the pyridine core are critical for modulating electronic effects and molecular recognition .
Properties
IUPAC Name |
6-fluoro-2-[(4-iodo-1,3-benzodioxol-5-yl)methyl]-1-[3-(propan-2-ylamino)propyl]imidazo[4,5-c]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FIN5O2/c1-11(2)24-6-3-7-27-13-9-15(21)25-20(23)18(13)26-16(27)8-12-4-5-14-19(17(12)22)29-10-28-14/h4-5,9,11,24H,3,6-8,10H2,1-2H3,(H2,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKIAAYQBUYARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCN1C2=CC(=NC(=C2N=C1CC3=C(C4=C(C=C3)OCO4)I)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FIN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201106198 | |
| Record name | 1H-Imidazo[4,5-c]pyridine-1-propanamine, 4-amino-6-fluoro-2-[(4-iodo-1,3-benzodioxol-5-yl)methyl]-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201106198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799421-10-5 | |
| Record name | 1H-Imidazo[4,5-c]pyridine-1-propanamine, 4-amino-6-fluoro-2-[(4-iodo-1,3-benzodioxol-5-yl)methyl]-N-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799421-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazo[4,5-c]pyridine-1-propanamine, 4-amino-6-fluoro-2-[(4-iodo-1,3-benzodioxol-5-yl)methyl]-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201106198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
Table 1: Structural Comparison of Key Analogues
Key Findings from Comparative Studies
Electronic and Steric Effects
- Iodine Position: The target compound’s 4-iodo substitution on benzodioxole (vs.
- Linker Chemistry : The methyl linker in the target compound (vs. thioether in 18f) reduces rotational flexibility but enhances metabolic stability compared to sulfur-containing analogues .
- Halogen vs. Chlorine : 18d’s dichlorophenyl group lacks the iodinated benzodioxole’s polarizability, likely reducing halogen-bonding efficacy in biological systems .
Spectroscopic Data
- NMR Shifts : In 18f, the benzodioxole protons resonate at δ 5.97 ppm (dioxole CH2), while the imidazo[4,5-c]pyridine core protons appear at δ 7.83–6.73 ppm. Similar shifts in the target compound would confirm conserved electronic environments .
- HRMS Validation : High-resolution mass spectrometry (HRMS) for 18f ([M+H]+ 512.0628) aligns with theoretical values, suggesting reliable characterization methods for the target compound .
Discussion of Structure-Activity Relationships (SAR)
- Critical Substituents: Fluorine at Position 6: Enhances metabolic stability and electron-withdrawing effects, common in bioactive molecules (e.g., 5-fluorouracil) . Iodinated Benzodioxole: Provides a hydrophobic pharmacophore for target engagement, as seen in thyroid hormones and kinase inhibitors . Isopropylamino Propyl Chain: Balances hydrophilicity and flexibility, akin to side chains in β-adrenergic ligands .
- Comparative Limitations: Limited data on the target compound’s specific biological targets (e.g., kinases, HSP90) necessitates further profiling. Evidence lacks direct potency (IC50) or selectivity indices, making quantitative comparisons challenging.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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